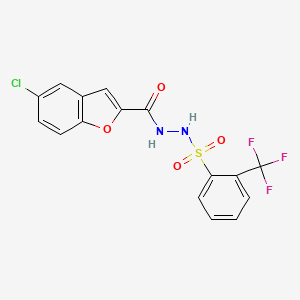
BCATc Inhibitor 2
概要
準備方法
合成経路と反応条件
BCATc Inhibitor 2の合成には、スルホニルヒドラジド構造の形成を含む複数のステップが含まれます。 特定の合成経路と反応条件は、所有権に属しており、詳細な情報はパブリックドメインソースでは容易に入手できません .
工業生産方法
化学反応の分析
反応の種類
BCATc Inhibitor 2は、主にスルホニルヒドラジドに典型的な反応を起こし、次のような反応が含まれます。
酸化: この反応は、スルホニルヒドラジド基を変性させる可能性があります。
還元: この反応は、スルホニル基をスルフィドに還元する可能性があります。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤などがあります .
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はスルホン酸を生成する可能性があり、還元はスルフィドを生成する可能性があります .
科学研究への応用
This compoundは、科学研究において幅広い用途があります。
科学的研究の応用
BCATc Inhibitor 2 has a wide range of applications in scientific research:
Chemistry: Used to study the inhibition of branched-chain aminotransferases and their role in amino acid metabolism
Biology: Investigated for its effects on cellular processes involving branched-chain amino acids
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases and other neurological disorders
Industry: Utilized in the development of neuroprotective agents and other pharmaceuticals
作用機序
BCATc Inhibitor 2は、細胞質分岐鎖アミノ転移酵素(BCATc)の活性を選択的に阻害することでその効果を発揮します。この阻害は、分岐鎖アミノ酸のトランスアミナーゼを妨げ、グルタミン酸などの下流代謝産物の産生を低下させます。 この化合物は、神経へのカルシウム流入を阻害することが示されており、神経保護効果を示しています .
類似化合物との比較
生物活性
BCATc Inhibitor 2 is a selective inhibitor of cytosolic branched-chain amino acid transferase (BCATc), which plays a crucial role in the metabolism of branched-chain amino acids (BCAAs) and the regulation of glutamate synthesis in the brain. This compound has shown promise in various studies for its neuroprotective properties and potential therapeutic applications in neurodegenerative diseases and non-alcoholic fatty liver disease (NAFLD).
BCATc is involved in the reversible transamination of BCAAs—specifically isoleucine, leucine, and valine—contributing to the production of L-glutamate. The inhibition of BCATc by this compound leads to reduced glutamate synthesis, which can have significant implications for conditions characterized by excitotoxicity, such as neurodegenerative disorders.
Pharmacological Profile
In vitro Studies:
- The compound exhibits an IC50 value of 0.8 ± 0.05 μM for human BCATc and 0.2 μM ± 0.02 for rat BCATc, demonstrating potent inhibitory activity with a 15-fold selectivity over mitochondrial BCAT (BCATm) .
- It effectively blocks calcium influx into neuronal cells with an IC50 of 4.8 ± 1.2 μM , indicating its potential to mitigate excitotoxic damage .
In vivo Studies:
- In animal models, specifically Lewis rats, this compound was administered at a dosage of 30 mg/kg/day via subcutaneous injection for nine days. This treatment resulted in significant neuroprotective effects against motor deficits induced by the mitochondrial neurotoxin 3-nitroproprionic acid (3-NP) . Histological assessments revealed a notable reduction in degenerating neurons .
- The pharmacokinetic parameters indicated a peak plasma concentration (Cmax) of 8.28 μg/ml at 0.5 hours post-administration, with a mean terminal half-life ranging from 12 to 15 hours , supporting its favorable pharmacokinetic profile .
Neuroprotective Effects
A study examined the effects of this compound on motor function in rats subjected to neurotoxic injury. The findings suggested that daily administration significantly reversed motor deficits, as evidenced by improved performance on rotorod and beam walking tests. This highlights the potential of this compound as a therapeutic agent for conditions like Huntington's disease and other movement disorders .
Impact on Non-Alcoholic Fatty Liver Disease (NAFLD)
Recent research explored the role of BCAA metabolism in NAFLD and demonstrated that this compound protects against oleic acid-induced lipid accumulation and apoptosis in hepatic cells. Key findings include:
- Treatment with this compound reduced oleic acid-induced mitochondrial dysfunction and oxidative stress by modulating signaling pathways such as JNK and AKT .
- The compound altered the expression of lipogenesis-related genes without affecting lipolysis-related genes, suggesting its role in regulating lipid metabolism .
Summary Table of Key Findings
| Parameter | Value/Observation |
|---|---|
| IC50 for human BCATc | 0.8 ± 0.05 μM |
| IC50 for rat BCATc | 0.2 μM ± 0.02 |
| Calcium influx inhibition IC50 | 4.8 ± 1.2 μM |
| Cmax (plasma concentration) | 8.28 μg/ml |
| Half-life | 12-15 hours |
| Dosage for neuroprotection | 30 mg/kg/day |
| Duration of treatment | 9 days |
特性
IUPAC Name |
5-chloro-N'-[2-(trifluoromethyl)phenyl]sulfonyl-1-benzofuran-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2O4S/c17-10-5-6-12-9(7-10)8-13(26-12)15(23)21-22-27(24,25)14-4-2-1-3-11(14)16(18,19)20/h1-8,22H,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQBZYKAQQWOTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NNC(=O)C2=CC3=C(O2)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















